molecular formula C12H15N3O2S B000073 Methiazole CAS No. 74239-55-7

Methiazole

Cat. No.: B000073
CAS No.: 74239-55-7
M. Wt: 265.33 g/mol
InChI Key: SXJIZQPZESTWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a broad spectrum anthelmintic. It blocks the enzymatic process responsible for the absorption of glucose by parasites causing their death. Benzimidazole derivative , synthetised from 2-methoxy carbonyl aminobenzimidazole
Its efficiency is equal to that of Albendazole. It is efficient in cases of polyinvasion, especially against Echinococcus.
METHIAZOLE(cas 74239-55-7) is a broad spectrum anthelmintic. It blocks the enzymatic process responsible for the absorption of glucose by parasites causing their death. Benzimidazole derivative, synthetised from 2-methoxy carbonyl aminobenzimidazole Its efficiency is equal to that of Albendazole. It is efficient in cases of polyinvasion, especially against Echinococcus.

Scientific Research Applications

Neuroprotective Applications

Methiazole analogues, developed from Chlorthis compound (CMZ), have shown neuroprotective properties in various cellular models of neurodegeneration. These studies indicate that these analogues can be potent neuroprotective agents with varying dependence on GABAA receptor potentiation (VandeVrede et al., 2014).

Interaction with Other Substances

Research has also focused on the interactions of this compound with other substances. For instance, Chlorthis compound has been observed to potentiate the discriminative stimulus effects of methamphetamine in rats, indicating a behavioral interaction between these substances and suggesting the involvement of non-GABAergic mechanisms (Gasior et al., 2004).

Therapeutic Applications

In the context of therapy, this compound has been found effective as an adjunct in the treatment of chronic periodontitis, improving clinical outcomes when used alongside scaling and root planing (Sgolastra et al., 2014). Furthermore, this compound and fenbendazole, benzimidazole derivatives, have shown cytotoxic effects on KRAS-mutant lung cancer cells, suggesting their potential as therapeutic agents in certain cancer types (Shimomura et al., 2019).

Neuropharmacology and Neuroprotection

The pharmacology of Chlorthis compound, a related compound, has been extensively studied for its potential neuroprotective effects. These studies highlight the drug's action mechanism, primarily through GABA activity potentiation, and its potential role in preventing neurodegenerative diseases (Wilby & Hutchinson, 2006).

Other Applications

This compound has also been investigated in various other scientific contexts, such as its use in monitoring chemotherapy effects in malignant gliomas (Galldiks et al., 2006), and exploring its safety in topical applications for treating melasma (Kasraee et al., 2008).

Safety and Hazards

Methimazole should be used with caution. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe dust . Serious and sometimes fatal infections may occur during treatment with methimazole .

Future Directions

Methimazole is commonly used in the management of hyperthyroidism, particularly in those for whom more aggressive options such as surgery or radioactive iodine therapy are not appropriate treatment options . Its place in therapy may change in the future . It is usually taken every 8 hours .

Mechanism of Action

Target of Action

Methimazole, also known as Thiamazole, primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones .

Mode of Action

Methimazole acts as a competitive substrate for TPO, becoming iodinated itself and interfering with the iodination of thyroglobulin . This interaction inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the center of TPO’s heme molecule .

Biochemical Pathways

By inhibiting TPO, Methimazole disrupts the enzymatic process that iodinates tyrosine residues in thyroglobulin, preventing the synthesis of both T4 and T3 thyroid hormones . This disruption leads to a reduction in thyroid hormone synthesis and amelioration of hyperthyroidism .

Pharmacokinetics

Methimazole exhibits almost complete absorption, with peak serum concentrations achieved within 1 to 2 hours . It is concentrated in the thyroid gland and metabolized in the liver . The drug’s elimination half-life is approximately 4 to 6 hours . These ADME properties impact the bioavailability of Methimazole, influencing its therapeutic efficacy .

Result of Action

The primary molecular effect of Methimazole is the reduction of thyroid hormone synthesis, leading to decreased levels of circulating thyroid hormones . On a cellular level, this results in the amelioration of hyperthyroid symptoms .

Action Environment

Environmental factors can influence the action and efficacy of Methimazole. For instance, high dietary iodine intake can exacerbate hyperthyroidism and potentially affect the efficacy of Methimazole . Additionally, stress and pregnancy can alter the body’s response to thyroid hormones and thus may influence the action of Methimazole .

Biochemical Analysis

Biochemical Properties

Methiazole plays a crucial role in biochemical reactions by inhibiting thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to a decrease in thyroid hormone levels . This compound interacts with thyroid peroxidase by acting as a competitive substrate, becoming iodinated itself and interfering with the iodination of thyroglobulin . Additionally, this compound’s sulfur moiety may interact directly with the iron atom at the center of thyroid peroxidase’s heme molecule .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly those related to thyroid function. It influences cell signaling pathways by reducing the synthesis of thyroid hormones, which are critical regulators of metabolism, growth, and development . This compound’s impact on gene expression includes the downregulation of genes involved in thyroid hormone synthesis . Furthermore, this compound can cause cytopenias, including agranulocytosis, which is a severe reduction in white blood cell count .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting thyroid peroxidase, an enzyme that catalyzes the oxidation of iodide to iodine and the iodination of tyrosine residues in thyroglobulin . This inhibition prevents the formation of T4 and T3, leading to reduced thyroid hormone levels . This compound’s primary mechanism of action involves interference in an early step of thyroid hormone synthesis, although the exact method of inhibition remains unclear . Additionally, this compound inhibits the secretion of CXC chemokine ligand 10 in human thyrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and metabolized, with a half-life of approximately 5-6 hours . Its stability and degradation are influenced by factors such as pH and temperature . Long-term effects of this compound on cellular function include the potential for hepatotoxicity and alterations in liver enzyme levels . Studies have shown that this compound can maintain euthyroid states in patients for extended periods, although remission rates vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cats, this compound is commonly used to manage hyperthyroidism, with dosages adjusted based on the severity of the condition . Higher doses of this compound can lead to adverse effects such as gastrointestinal disturbances, hematological changes, and hepatotoxicity . Threshold effects observed in studies include the dose-dependent inhibition of thyroid hormone synthesis and the potential for toxic effects at high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver via the cytochrome P450 and flavin-containing monooxygenase enzyme systems . Several metabolites have been identified, including methimazole sulfoxide and methimazole sulfone . The metabolic pathways involved in this compound metabolism include oxidation, conjugation, and excretion . This compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially leading to hepatotoxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly concentrated in the thyroid gland, with intrathyroidal levels significantly higher than plasma levels . This compound is minimally protein-bound and is distributed throughout the body, including the liver and kidneys . Transporters and binding proteins involved in this compound’s distribution include thyroid hormone transporters and plasma proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the thyroid gland, where it exerts its inhibitory effects on thyroid peroxidase . The compound’s activity is influenced by its localization within the thyroid follicles, where it interacts with thyroid peroxidase and other components of the thyroid hormone synthesis pathway . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the thyroid gland .

Properties

IUPAC Name

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIZQPZESTWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424979
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108579-67-5
Record name Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methiazole
Reactant of Route 2
Reactant of Route 2
Methiazole
Reactant of Route 3
Reactant of Route 3
Methiazole
Reactant of Route 4
Reactant of Route 4
Methiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methiazole
Reactant of Route 6
Reactant of Route 6
Methiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.